3-Bromocyclopent-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLILNCISGMCZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339551 | |
| Record name | 2-Cyclopenten-1-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-32-8 | |
| Record name | 2-Cyclopenten-1-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromocyclopent 2 En 1 One
Direct Halogenation Strategies
Direct bromination approaches starting from cyclopent-2-en-1-one are not standard methods for preparing the 3-bromo isomer due to the inherent reactivity of the α,β-unsaturated ketone system. The electronic properties of the enone typically direct reactions to other positions on the ring.
The direct catalytic bromination of cyclopent-2-en-1-one preferentially yields 2-bromocyclopent-2-en-1-one. The mechanism involves an electrophilic attack by bromine at the β-carbon (C-3), followed by proton loss from the α-carbon (C-2) to regenerate the enone system, resulting in substitution at the α-position. While various catalytic methods exist for the α-halogenation of enones, including those using rhodium(II) or other catalysts, these are designed to produce α-haloenones rather than the β-halo isomer. researchgate.net
Radical-mediated bromination of cyclopent-2-en-1-one does not typically yield the 3-bromo product. Standard conditions for allylic bromination, such as the use of N-bromosuccinimide (NBS) with a radical initiator, target the C-H bonds at the allylic positions (C-4 and C-5). This is because the allylic C-H bond is significantly weaker than the vinylic C-H bond at the 3-position, making it more susceptible to hydrogen abstraction by a bromine radical. rsc.org While radical-mediated reactions are diverse, a direct pathway for the vinylic bromination of cyclopent-2-en-1-one to its 3-bromo isomer is not a conventional synthetic route. rsc.org
Multi-Step Synthetic Pathways
Multi-step syntheses provide a reliable and regiocontrolled means of accessing 3-bromocyclopent-2-en-1-one, circumventing the issues faced in direct halogenation attempts. These methods often start from saturated or dicarbonyl precursors.
A viable multi-step route can be envisioned starting from a saturated alicyclic precursor such as cyclopentanone. This pathway would involve the initial bromination of the saturated ketone to form an α-bromoketone. Subsequent dehydrobromination would then introduce the double bond. For instance, the synthesis could proceed via the intermediate 3-bromocyclopentanone, which can then undergo an elimination reaction to install the double bond at the C2-C3 position.
The most effective and widely cited method for preparing this compound proceeds from cyclopentane-1,3-dione. nih.govd-nb.info This β-dicarbonyl compound exists in equilibrium with its enol tautomer, 3-hydroxycyclopent-2-en-1-one (B1295378). scispace.comwikipedia.org This enol form is a key intermediate whose hydroxyl group can be converted into a better leaving group or directly substituted. The reaction of the enol or its corresponding enolate with a suitable brominating agent, such as triphenylphosphine (B44618) dibromide or oxalyl bromide, yields the desired this compound. This method is effective because it unambiguously establishes the bromine atom at the C-3 position. This resulting 3-bromo-substituted enone is a useful electrophile in subsequent cross-coupling reactions. nih.govd-nb.info
Table 1: General Synthesis of this compound from a Cyclopentane-1,3-dione Precursor
| Precursor | Reagents | General Conditions | Product |
| Cyclopentane-1,3-dione | Brominating Agent (e.g., Oxalyl bromide, PPh₃Br₂) | The dione (B5365651) is treated with a brominating agent, often in an inert solvent. The reaction proceeds via the enol form to ensure regioselective bromination at the C-3 position. | This compound |
This compound can be synthesized by transforming other functionalized cyclopentene (B43876) derivatives. The core of this approach is the conversion of a different functional group at the C-3 position into a bromine atom. As discussed previously, the most prominent example is the transformation of the enol 3-hydroxycyclopent-2-en-1-one (derived from cyclopentane-1,3-dione) into the target compound. nih.govd-nb.infoscispace.com In this context, the hydroxyl group of the vinylogous acid is substituted by bromine. This transformation highlights a general strategy where a C-3 functionalized cyclopentenone serves as the immediate precursor to the final product. Another potential, though less direct, transformation could involve the elimination of HBr from a saturated 2,3-dibromocyclopentanone intermediate.
Table 2: Summary of Multi-Step Approaches to this compound
| Section | Precursor | General Strategy | Key Intermediates |
| 2.2.1 | Cyclopentanone | Bromination followed by elimination | 3-Bromocyclopentanone nih.gov |
| 2.2.2 | Cyclopentane-1,3-dione | Enolization followed by substitution of the hydroxyl group | 3-Hydroxycyclopent-2-en-1-one scispace.comwikipedia.org |
| 2.2.3 | Functionalized Cyclopentenes | Substitution of a C-3 functional group | 3-Hydroxycyclopent-2-en-1-one |
Derivation of this compound from Alternative Ring Systems (e.g., Cyclobutene)
The construction of the this compound scaffold via the rearrangement of smaller, strained ring systems represents a compelling, though less conventional, synthetic strategy. These methods leverage the release of ring strain as a thermodynamic driving force for forming the more stable five-membered ring. wikipedia.org Methodologies starting from cyclobutene (B1205218) derivatives, in particular, offer a direct pathway to the cyclopentene core through ring expansion.
One documented approach that yields a closely related precursor involves the reaction of cyclobutene with dibromocarbene. researchgate.net In this reaction, dibromocarbene, typically generated from bromoform (B151600) (CHBr₃) and a strong base like potassium tert-butoxide, undergoes a cycloaddition with the double bond of cyclobutene. This initially forms a highly strained and unstable intermediate, 5,5-dibromobicyclo[2.1.0]pentane. researchgate.net This bicyclic adduct rapidly undergoes a rearrangement even at low temperatures (-30 °C). researchgate.net The process is believed to proceed via an electrocyclic ring-opening of the three-membered ring to generate a cyclopentenyl cation, which is then captured by a bromide ion. researchgate.net This sequence does not directly yield this compound, but rather produces 1,5-dibromocyclopent-1-ene as the primary ring-expanded product, alongside other multi-brominated species. researchgate.net
Table 1: Products from the Reaction of Cyclobutene with Dibromocarbene researchgate.net
| Starting Material | Reagent | Key Intermediate | Product(s) |
| Cyclobutene | Dibromocarbene (:CBr₂) | 5,5-Dibromobicyclo[2.1.0]pentane | 1,5-Dibromocyclopent-1-ene |
| 1,2,6,6-Tetrabromobicyclo[3.1.0]hexane | |||
| 1,2,3,6-Tetrabromocyclohex-1-ene |
Further chemical manipulation of the resulting 1,5-dibromocyclopent-1-ene would be necessary to arrive at the target enone. This could hypothetically involve selective hydrolysis of the vinylic bromide followed by tautomerization to the ketone, and subsequent introduction or rearrangement of functionality to achieve the final this compound structure.
Another relevant, more modern strategy is the transition-metal-catalyzed ring expansion of cyclobutenones. nih.govrsc.org Rhodium catalysts have been shown to effectively mediate the reagent-free, atom-economical conversion of various substituted cyclobutenones into cyclopentenones. nih.govresearchgate.netrsc.org The proposed mechanism involves the insertion of the rhodium catalyst into the C1–C4 bond of the cyclobutenone, driven by strain release. nih.govrsc.org This is followed by a sequence of β-hydrogen elimination, olefin insertion, and reductive elimination to furnish the ring-expanded cyclopentenone product. nih.govresearchgate.net While this method has been demonstrated for a range of poly-substituted cyclopentenones, its specific application to synthesize a bromo-substituted variant like this compound from a corresponding brominated cyclobutenone has not been explicitly detailed in the surveyed literature. However, the mild, pH-neutral conditions suggest it could be a viable pathway. nih.govrsc.org
Table 2: Conceptual Comparison of Ring Expansion Strategies
| Strategy | Starting Material | Key Transformation | Relevance to Target Synthesis |
| Carbene Addition / Rearrangement | Cyclobutene | Dibromocarbene addition followed by electrocyclic ring opening. researchgate.net | Indirect: Forms 1,5-dibromocyclopent-1-ene, a precursor requiring further functionalization. |
| Catalytic Ring Expansion | Substituted Cyclobutenone | Rhodium-catalyzed C-C bond cleavage and rearrangement. nih.govrsc.org | Potential: A general method for cyclopentenone synthesis that could hypothetically be adapted for bromo-substituted analogs. |
These ring-expansion methodologies highlight advanced synthetic tactics for accessing five-membered rings from four-membered precursors. The carbene addition route provides a direct, albeit indirect, pathway to a dibrominated cyclopentene, while catalytic methods offer a more general and potentially adaptable approach to the cyclopentenone core. researchgate.netnih.gov
Chemical Reactivity and Transformation Mechanisms of 3 Bromocyclopent 2 En 1 One
Nucleophilic Reaction Profiles
The chemical behavior of 3-bromocyclopent-2-en-1-one is largely dictated by the interplay of its two primary functional groups: the α,β-unsaturated ketone (enone) system and the vinyl bromide moiety. This unique arrangement provides multiple electrophilic sites, making the molecule susceptible to a variety of nucleophilic attacks.
Nucleophilic Substitution at the Bromine Center of this compound
The bromine atom attached to the double bond of the cyclopentenone ring can be displaced by nucleophiles. This substitution reaction allows for the introduction of various functional groups at the C-3 position, leading to the formation of diverse derivatives.
Conjugate Additions (Michael Additions) to the Enone System
The enone system in this compound makes the β-carbon (C-3) susceptible to nucleophilic attack in a conjugate or Michael addition. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the carbonyl group polarizes the double bond, facilitating the addition of a wide range of nucleophiles.
Heterocycle Formation via Reactions of this compound with Nitrogen Nucleophiles (e.g., Aziridine Synthesis)
The reactivity of this compound extends to the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. wikipedia.org When reacted with nitrogen-containing nucleophiles, such as primary amines, the compound can undergo a cascade of reactions to form nitrogen-containing heterocycles. For instance, the reaction with aliphatic amines under phase-transfer catalysis conditions can lead to the formation of bicyclic-α-keto aziridines. This transformation highlights the utility of this compound as a building block in the construction of complex molecular architectures.
Carbon-Carbon Bond Formation Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons from simpler precursors. This compound is a valuable substrate for several such reactions, primarily through the use of transition metal catalysts.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a class of reactions that form a bond, typically between two carbon atoms, with the aid of a metal catalyst. wikipedia.org These reactions are renowned for their efficiency and broad applicability in synthesizing a vast array of organic compounds.
Palladium catalysts are particularly effective in promoting cross-coupling reactions involving organic halides like this compound. rsc.org Two of the most prominent examples are the Stille and Suzuki reactions.
The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org In the context of this compound, the vinyl bromide moiety can react with various organostannanes in the presence of a palladium catalyst to form a new carbon-carbon bond at the C-3 position. wikipedia.orglibretexts.org This reaction is valued for its tolerance of a wide range of functional groups. organic-chemistry.orgmsu.edu
The Suzuki reaction , or Suzuki-Miyaura coupling, is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide. wikipedia.orglibretexts.org Similar to the Stille reaction, this compound can serve as the halide partner. The reaction of this compound with a suitable boronic acid or its derivative in the presence of a palladium catalyst and a base results in the formation of a new carbon-carbon bond, replacing the bromine atom. wikipedia.orgnih.gov The Suzuki reaction is widely used due to the stability and low toxicity of the organoboron reagents. libretexts.org
A study on the Suzuki-Miyaura cross-coupling of 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302) with potassium alkyltrifluoroborates demonstrated the optimization of reaction conditions, including the choice of palladium catalyst and base, to achieve high yields of the coupled products. nih.gov While this study used a methylated analog, the principles are directly applicable to this compound.
Below is a table summarizing the key aspects of these palladium-catalyzed coupling reactions.
| Reaction Name | Coupling Partner | Key Reagents | Typical Product |
| Stille Coupling | Organotin Compound (Organostannane) | Palladium Catalyst | Substituted Cyclopentenone |
| Suzuki Coupling | Organoboron Compound (Boronic Acid/Ester) | Palladium Catalyst, Base | Substituted Cyclopentenone |
Cycloaddition Reactions of this compound
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. wikipedia.orgmasterorganicchemistry.com this compound, possessing an electron-deficient double bond due to the conjugated ketone functionality, can act as a dienophile in Diels-Alder reactions. smolecule.com
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The ketone group in this compound makes its double bond electron-poor, rendering it a suitable dienophile for reactions with electron-rich dienes. smolecule.com
This reaction provides a direct route to bicyclic systems containing a brominated six-membered ring fused to a five-membered ring. The reaction proceeds by the concerted movement of electrons from the diene to the dienophile, forming two new carbon-carbon sigma bonds and a new pi bond in a single step. vaia.com
Diels-Alder reactions are known for their high degree of stereospecificity and regioselectivity. masterorganicchemistry.comlibretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org This means that substituents that are cis or trans on the dienophile will maintain that relationship in the newly formed ring. masterorganicchemistry.com
When a cyclic dienophile like this compound reacts with a cyclic diene, bicyclic products are formed. In these cases, the endo rule often governs the stereochemical outcome. libretexts.org The endo product, where the substituents on the dienophile are oriented towards the larger developing ring in the transition state, is typically the major product. libretexts.org This preference is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the p-orbitals of the diene. vaia.com
The regiochemistry of the Diels-Alder reaction is determined by the electronic properties of the substituents on both the diene and the dienophile. vanderbilt.edu For an unsymmetrical diene reacting with this compound, the major regioisomer can often be predicted by considering the resonance structures of the reactants, where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. vanderbilt.edu In the case of this compound, the C2 carbon is the more electrophilic position of the double bond.
Carbocyclization and Functionalization Reactions via Haloalkyne Intermediates Leading to Bromocyclopentenone Derivatives
The synthesis of functionalized cyclopentenones can also be achieved through pathways involving haloalkyne intermediates. sorbonne-universite.frescholarship.org These methods often rely on transition metal-catalyzed cyclization or carbocyclization reactions.
Gold catalysts have proven particularly effective in mediating the C-H insertion of alkynone substrates to afford 2-bromocyclopent-2-en-1-ones. acs.orgorganic-chemistry.orgresearchgate.net This transformation is proposed to proceed through a gold vinylidene intermediate. acs.org This methodology offers a broad substrate scope and can achieve desirable diastereoselectivities. acs.orgresearchgate.net
The synthesis of the requisite haloalkynes can be accomplished through various methods. A common approach involves the reaction of a terminal alkyne with an N-halosuccinimide (such as NBS for bromination) in the presence of a suitable activator. rsc.orgorganic-chemistry.org Alternatively, bromination of alkynes can be achieved using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium. researchgate.net These haloalkynes can then be subjected to cyclization conditions to form the bromocyclopentenone core. researchgate.net For instance, gold(I)-catalyzed cycloisomerization of 1-bromoalkynes is a viable route to 1-bromocyclopentene derivatives. researchgate.net
Furthermore, the functionalization of terminal alkynes can be divergently controlled in the presence of palladium and copper cooperative catalysts, enabling complex transformations such as alkynylative [5+1] benzannulation reactions. rsc.org While not directly forming a bromocyclopentenone, these advanced methods showcase the versatility of alkyne chemistry in constructing complex cyclic systems.
Electrophilic and Radical Reaction Pathways
This compound can participate in reactions proceeding through electrophilic and radical mechanisms. The bromine atom can be involved in electrophilic additions, although the electron-withdrawing nature of the ketone may influence this reactivity.
Radical reactions offer alternative pathways for the functionalization of this compound. For example, Brønsted acid-catalyzed Nazarov cyclization-bromination reactions can lead to highly functionalized 5-bromocyclopentenone derivatives. ruepinglab.com This process involves the generation of two new chiral centers. Transition metal-free, base-mediated Heck-type cyclizations can also proceed through radical intermediates. ruepinglab.com
Reduction and Oxidation Chemistry
The selective reduction of the carbonyl group or the carbon-carbon double bond in enone systems is a common transformation in organic synthesis. For instance, the reduction of a double bond in a cyclopentenone derivative was effectively achieved using wet Pd/C (10%) in methanol (B129727) or PtO₂ in acetic acid, leading to the product in quantitative yield with high facial selectivity. acs.org The stereochemical outcome of such reductions can be influenced by the steric hindrance of substituents on the cyclopentenone ring. acs.org
The bromine atom in this compound can be removed through various debromination strategies. One common method involves bromine-lithium exchange. For example, treatment of 3-bromo-2-iodocyclopent-2-enol O-TBS ether with butyllithium (B86547) (BuLi) results in a regioselective iodine-lithium exchange. researchgate.net A subsequent treatment with tert-butyllithium (B1211817) (t-BuLi) can then effect the bromo-lithium exchange. researchgate.net This stepwise lithiation allows for the sequential introduction of different electrophiles.
Another approach to functionalization at the 3-position involves the formation of an organolithium reagent from the ketal-protected this compound. The dithioketal of this compound can be prepared in good yield and subsequently metalated to form the corresponding organolithium compound, which can then react with various electrophiles. acs.orgresearchgate.net
Rearrangement and Ring-Opening Processes
Electrocyclic reactions are pericyclic rearrangements that involve the formation or breaking of a sigma bond at the ends of a conjugated π-system. ethz.chwikipedia.org These reactions can be initiated either thermally or photochemically and proceed through specific stereochemical pathways (conrotatory or disrotatory) depending on the number of π-electrons and the reaction conditions. wikipedia.org
While specific examples of electrocyclic rearrangements of this compound itself are not detailed, related systems demonstrate the principles. For instance, 2-bromocyclopent-2-enone (B83605) can undergo electrocyclic ring-opening or closure under thermal or photolytic conditions. An intramolecular electrocyclization of a bromohydroxyphorone derivative yields a substituted 3-bromocyclopent-2-enone. The Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones, is another relevant example. wikipedia.org A gold(I)-catalyzed cycloisomerization of enynyl acetates can lead to cyclopentadienyl (B1206354) ester intermediates which can undergo further reactions. acs.org
Table 3: Conditions for Electrocyclic Rearrangement of a Bromohydroxyphorone Derivative
| Condition | Reagents/Solvent | Duration |
| Thermal | Toluene | 8h at 120°C |
| Photolytic | Hexane, UV light (λ = 254 nm) | 3h |
This reaction yields 3-bromo-5-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone.
Mechanistic Studies of Ring Transformations
The chemical reactivity of this compound is characterized by its potential to undergo significant skeletal changes, leading to the formation of different ring structures. These transformations are of considerable interest in synthetic organic chemistry as they provide pathways to novel and complex molecular architectures. Mechanistic studies have primarily focused on ring contraction and expansion reactions, with the Favorskii rearrangement being a key transformation for this class of α-halo ketones.
Favorskii Rearrangement: A Pathway to Ring Contraction
The most prominent ring transformation of cyclic α-halo ketones, including this compound, is the Favorskii rearrangement. This reaction typically occurs in the presence of a base and results in the contraction of the cyclopentenone ring to form cyclobutane (B1203170) derivatives. wikipedia.orgddugu.ac.in The nature of the base determines the final product; alkoxides yield esters, while hydroxides produce carboxylic acids and amines lead to amides. wikipedia.orgddugu.ac.in
The generally accepted mechanism for the Favorskii rearrangement of this compound involves several key steps:
Enolate Formation: A base abstracts an acidic α-proton from the carbon on the opposite side of the carbonyl group from the bromine atom (C-5). This step is possible because the starting ketone is enolizable. wikipedia.orgyoutube.com
Cyclopropanone (B1606653) Intermediate: The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine atom (C-3). This is an internal SN2 reaction that displaces the bromide ion and forms a highly strained bicyclic cyclopropanone intermediate. youtube.com
Nucleophilic Attack: The nucleophile present in the reaction medium (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the cyclopropanone intermediate. This leads to the formation of a tetrahedral intermediate. youtube.com
Ring Opening: The three-membered ring of the tetrahedral intermediate opens to relieve ring strain. This opening occurs to form the more stable carbanion. In a symmetrical intermediate, this can happen in two ways with equal probability. The resulting carbanion is then protonated by the solvent (e.g., water or alcohol) to yield the final ring-contracted product. wikipedia.orgyoutube.com
An alternative, the semi-benzilic acid mechanism, may operate for α-halo ketones that cannot form an enolate. However, for this compound, the cyclopropanone pathway is considered the primary operative mechanism. ddugu.ac.in
The following table summarizes the key intermediates and conditions for the Favorskii rearrangement.
| Step | Intermediate/Transition State | Reagents/Conditions | Product |
| 1 | Enolate Formation | Base (e.g., NaOH, NaOR) | Enolate at C-5 |
| 2 | Intramolecular SN2 | - | Bicyclo[2.1.0]pentan-2-one |
| 3 | Nucleophilic Attack | Nucleophile (e.g., OH⁻, OR⁻) | Tetrahedral Intermediate |
| 4 | Ring Opening & Protonation | Solvent (e.g., H₂O, ROH) | Cyclobutanecarboxylic acid/ester |
This is an interactive data table based on the described mechanism.
Other Potential Ring Transformations
While the Favorskii rearrangement is the most studied ring transformation for this system, other mechanistic pathways, such as ring expansion, can be considered based on the general reactivity of cyclic ketones and halides.
Ring Expansion: Ring expansion reactions of cyclic ketones can occur under various conditions, often proceeding through carbocation intermediates. wikipedia.orgchemistrysteps.com For instance, reactions like the Tiffeneau-Demjanov rearrangement involve the formation of a diazonium salt from an amino alcohol, which then rearranges with ring expansion. wikipedia.org While not directly documented for this compound itself, a hypothetical transformation could involve its conversion to an intermediate that can generate a carbocation adjacent to the ring, thereby creating the driving force for expansion to a more stable six-membered ring. chemistrysteps.com
Formation of Heterocycles: The synthesis of heterocyclic systems is another potential transformation. For example, the related compound 2-bromocyclopent-2-en-1-one is known to react with aliphatic amines under phase-transfer catalysis to yield bicyclic α-keto aziridines. This suggests that this compound could potentially react with binucleophiles to construct various fused heterocyclic systems, although specific mechanistic studies on such transformations are not extensively documented.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Bromocyclopent-2-en-1-one and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.
In a study detailing its preparation, the NMR data for this compound was recorded in deuterated chloroform (B151607) (CDCl₃). bris.ac.uk The ¹H NMR spectrum shows a characteristic signal for the vinylic proton at the 2-position as a triplet at δ 7.78 ppm. The two methylene (B1212753) groups in the cyclopentenone ring appear as multiplets in the regions of δ 2.70 ppm and δ 2.42-2.58 ppm. bris.ac.uk
The ¹³C NMR spectrum is equally informative, displaying a signal for the carbonyl carbon at δ 201.9 ppm. bris.ac.uk The vinylic carbons of the double bond are observed at δ 161.9 ppm (C-3, bonded to bromine) and δ 126.4 ppm (C-2). The two saturated carbon atoms of the ring are found at δ 32.6 ppm and δ 28.2 ppm. bris.ac.uk
The analysis of derivatives, such as 1-(5-Bromocyclopent-1-en-1-yl)benzene, provides comparative data. In this related structure, the vinylic proton appears at δ 6.54 ppm, while the proton on the bromine-bearing carbon is observed at δ 5.49 ppm. tubitak.gov.tr The cis and trans relationships of bromine atoms in more complex derivatives like 1-(1,2,5-tribromocyclopentyl)benzene have also been determined through detailed ¹H and ¹³C NMR analysis, where proton signals resonated as distinct triplets and doublets based on their stereochemical environment. tubitak.gov.tr
| Compound | Technique | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|---|
| This compound | ¹H NMR (500 MHz) | CDCl₃ | 7.78 (t, 1H), 2.70 (m, 2H), 2.42-2.58 (m, 2H) |
| ¹³C NMR (126 MHz) | CDCl₃ | 201.9 (C=O), 161.9 (C-Br), 126.4 (C-H), 32.6 (CH₂), 28.2 (CH₂) | |
| 1-(5-Bromocyclopent-1-en-1-yl)benzene | ¹H NMR (200 MHz) | CDCl₃ | 7.45 (m, 5H), 6.54 (m, 1H), 5.49 (m, 1H), 2.70 (m, 1H), 2.52 (m, 3H) |
| ¹³C NMR (50 MHz) | CDCl₃ | 144.9, 133.9, 132.6, 129.0 (2C), 128.3, 126.7 (2C), 58.9, 37.5, 32.0 |
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key functional groups are the α,β-unsaturated ketone and the carbon-bromine bond.
The most prominent feature in the IR spectrum of a cyclopentenone is the C=O stretching vibration, which typically appears in the range of 1700–1750 cm⁻¹. Conjugation with the C=C double bond lowers this frequency compared to a saturated cyclopentanone. The C=C double bond stretch of the enone system is also expected, usually in the 1600-1680 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (vinylic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=O (conjugated ketone) | Stretching | ~1720 - 1700 |
| C=C (conjugated alkene) | Stretching | ~1650 - 1600 |
| C-Br | Stretching | 600 - 500 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. The molecular formula of this compound is C₅H₅BrO. nih.govsigmaaldrich.com
Using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of this compound would yield an experimental mass that matches the calculated value to within a few parts per million, confirming its elemental formula. nih.gov The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two major peaks (M⁺ and M⁺+2) of nearly equal intensity. nih.gov
| Isotopologue | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| M⁺ (with ⁷⁹Br) | C₅H₅⁷⁹BrO | 159.95238 |
| M⁺+2 (with ⁸¹Br) | C₅H₅⁸¹BrO | 161.95033 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. While a specific crystal structure for this compound is not widely reported, the technique has been applied to its derivatives, such as 2-Bromocyclopent-2-enol. metu.edu.tr
If a suitable single crystal of this compound were analyzed, X-ray diffraction would provide precise data on bond lengths, bond angles, and torsional angles. This would definitively confirm the planarity of the cyclopentenone ring, the stereochemistry, and the intermolecular packing interactions in the crystal lattice. This technique remains the gold standard for absolute structural confirmation.
Theoretical and Computational Chemistry Applications
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are invaluable for understanding the electronic structure and energetics of molecules like this compound. nih.gov These computational approaches have been successfully applied to study related brominated cyclopentene (B43876) systems to rationalize experimental outcomes. tubitak.gov.tr
DFT methods, such as the popular B3LYP functional, are widely used for studying α,β-unsaturated carbonyl compounds. nih.gov These calculations can predict molecular properties, reaction energetics, and spectroscopic features. For instance, in the study of the bromination of 1-cyclopent-1-en-1-ylbenzene, calculations at the HF and DFT (B3LYP) levels were used to determine the relative stabilities of different isomeric products and reaction intermediates. tubitak.gov.tr The results showed that the stability of the final products dictates the product distribution, and calculations helped to explain the exclusive formation of one isomer over others by comparing the relative energies of potential intermediates like bridged bromonium ions. tubitak.gov.tr Such studies highlight the predictive power of these methods in understanding reaction mechanisms that are difficult to probe experimentally. researchgate.netresearchgate.net
A fundamental application of quantum mechanical calculations is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its equilibrium structure. tubitak.gov.tr For this compound, methods like DFT and HF can be used to calculate its optimal geometry, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes. First, it predicts the molecule's vibrational spectrum, which can be compared with experimental IR data. Second, it characterizes the nature of the optimized structure. A true energy minimum (a stable molecule) will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state structure, which is a maximum along one coordinate and a minimum along all others. tubitak.gov.tr In the computational study of brominated cyclopentenes, vibrational frequency calculations were essential to verify that the optimized structures were indeed energy minima. tubitak.gov.tr
Quantum Mechanical Calculations (Density Functional Theory, Hartree-Fock)
Energetic Landscape of Reaction Intermediates and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the energetic landscape of reactions involving this compound. The topography of the potential energy surface (PES), which maps the energy of a system as a function of its geometry, is crucial for understanding reaction feasibility, kinetics, and mechanisms. For reactions involving α,β-unsaturated ketones like this compound, the PES reveals the relative energies of reactants, products, and the various transient species that exist between them, namely intermediates and transition states.
A key feature of the energetic landscape for reactions of cyclopentenone derivatives is the initial formation of a pre-reactive complex. For instance, in the reaction of OH radicals with 2-cyclopenten-1-one, a barrierless formation of a pre-reactive complex stabilized by van der Waals interactions has been computationally identified, lying approximately 9.0 kJ mol⁻¹ below the energy of the reactants. acs.org This complex can then proceed through different transition states to form various intermediates. The energy barriers for these subsequent steps are critical in determining the reaction pathway. For example, the transition states for the addition of the OH radical to the double bond of cyclopentenone were found to be at -3.1 kJ mol⁻¹ and 5.6 kJ mol⁻¹ relative to the reactants, indicating a complex and competitive landscape. acs.org
In the context of nucleophilic addition to this compound, the bromine substituent significantly influences the energetic landscape. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the β-carbon, potentially lowering the activation barrier for nucleophilic attack at this position. Computational studies on similar α,β-unsaturated systems have shown that the formation of zwitterionic intermediates is a common feature of the reaction mechanism. rsc.org The stability of these intermediates and the energy of the transition states leading to them are highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern on the cyclopentenone ring.
The table below illustrates a hypothetical energetic profile for a nucleophilic addition to this compound, based on data from analogous systems. The relative energies are typically calculated with respect to the separated reactants.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0.0 |
| Pre-reactive Complex | -2.0 |
| Transition State 1 (1,4-addition) | +10.5 |
| Intermediate 1 (Enolate) | -5.0 |
| Transition State 2 (Ketonization) | +2.5 |
| Product (4-substituted-3-bromocyclopentanone) | -15.0 |
| Transition State 3 (1,2-addition) | +15.0 |
| Intermediate 2 (Alkoxide) | -2.5 |
| Product (1-Nu-3-bromocyclopent-2-en-1-ol) | -10.0 |
This table is illustrative and based on general principles of reactivity for α,β-unsaturated ketones. Actual values would require specific DFT calculations for the reaction of this compound with a given nucleophile.
Computational Elucidation of Reaction Mechanisms and Pathways
DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the lowest energy path on the potential energy surface, computational chemists can trace the transformation from reactants to products, identifying key intermediates and transition states. This provides a step-by-step understanding of bond formation and cleavage.
For reactions of α,β-unsaturated ketones, several mechanistic pathways are often in competition. For example, in palladium-catalyzed arylations, computational studies have been used to compare a Heck-type mechanism with a catalytic cycle involving oxidative addition, transmetalation, deprotonation/protonation, and reductive elimination. chemrxiv.org Such studies have demonstrated that for α,β-unsaturated ketones, the Heck-type mechanism often has a higher energy barrier for the insertion step, making it less favorable. chemrxiv.org The computational results can pinpoint the rate-determining step (RDS) of the reaction, which is the highest energy barrier in the catalytic cycle. For instance, in the γ-arylation of some α,β-unsaturated ketones, reductive elimination has been identified as the RDS. chemrxiv.org
In the case of this compound, a key mechanistic question is the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). Computational studies on similar systems have shown that the nature of the nucleophile plays a crucial role. "Hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition. DFT calculations can quantify the activation barriers for both pathways, providing a theoretical prediction of the reaction's regioselectivity.
Furthermore, computational studies can reveal more subtle mechanistic details. For instance, the role of a base as a proton shuttle to facilitate hydrogen migration has been computationally demonstrated in the arylation of α,β-unsaturated ketones. chemrxiv.org In reactions involving this compound, similar computational approaches could be used to investigate the role of additives or catalysts in promoting specific reaction pathways.
The following table summarizes computationally explored mechanistic steps for reactions of α,β-unsaturated ketones, which are applicable to this compound.
| Reaction Type | Key Mechanistic Steps Explored Computationally |
| Nucleophilic Addition | 1,2- vs. 1,4-addition pathways, formation of enolate/alkoxide intermediates, proton transfer steps. |
| Cycloaddition (Diels-Alder) | Concerted vs. stepwise mechanisms, synchronous vs. asynchronous bond formation, endo/exo selectivity. |
| Palladium-Catalyzed Arylation | Oxidative addition, transmetalation, migratory insertion, reductive elimination, role of ligands and additives. |
| Radical Reactions | Initial radical addition to the double bond or carbonyl group, subsequent H-abstraction or cyclization. |
In Silico Prediction of Stereoselectivity and Regioselectivity
Computational chemistry is a powerful tool for predicting the stereochemical and regiochemical outcomes of reactions involving chiral or prochiral molecules like this compound. By calculating the energies of the different possible transition states leading to various stereoisomers or regioisomers, the most likely product can be identified.
Regioselectivity: As mentioned previously, the competition between 1,2- and 1,4-addition is a primary determinant of regioselectivity in reactions of this compound. DFT calculations can provide the activation energies for both pathways. The regioselectivity is then predicted based on the Curtin-Hammett principle, where the product distribution is determined by the difference in the free energies of the transition states. For the palladium-catalyzed arylation of α,β-unsaturated ketones, the regioselectivity has been shown to be critically dependent on the direction of a protonation step, which is influenced by steric hindrance from the catalyst's ligands. chemrxiv.org
Stereoselectivity: For reactions that generate new stereocenters, such as the nucleophilic addition to the carbonyl group or the double bond of this compound, computational methods can predict the diastereoselectivity or enantioselectivity. This is achieved by modeling the transition states for the attack of the nucleophile on the two faces of the cyclopentenone ring. The difference in the activation energies for the two approaches determines the predicted stereochemical outcome.
For example, in the asymmetric conjugate addition to β-substituted cyclopentenones, DFT calculations of competing transition structures have been used to interpret the electronic and steric factors that govern enantioselectivity. rsc.org These studies have shown that both the electronic properties (e.g., HOMO energy of aromatic rings in the ligand) and steric parameters of the catalyst's ligands play a crucial role. rsc.org Similarly, for the Diels-Alder reaction of cyclopentenone derivatives, computational studies have been employed to rationalize the observed endo/exo selectivity and diastereofacial selectivity by analyzing the transition state geometries and the stabilizing or destabilizing interactions present. researchgate.net
The table below presents a hypothetical comparison of activation energies for different stereochemical and regiochemical pathways in a reaction of this compound.
| Reaction Pathway | Transition State | Relative Activation Energy (kcal/mol) | Predicted Major Product |
| Regioselectivity | |||
| 1,4-addition | TS_1,4 | 10.5 | Yes |
| 1,2-addition | TS_1,2 | 15.0 | No |
| Diastereoselectivity | |||
| syn-attack | TS_syn | 12.0 | No |
| anti-attack | TS_anti | 10.5 | Yes |
This table is for illustrative purposes. The actual values and predictions would depend on the specific reaction and the level of theory used in the calculations.
Comparative Analysis with Semi-Empirical Computational Methods
While DFT provides a high level of accuracy for studying reaction mechanisms and energetics, its computational cost can be a limiting factor, especially for large systems or high-throughput screening. Semi-empirical methods, such as AM1, PM3, and PM6, offer a much faster alternative. These methods are based on the Hartree-Fock formalism but employ a number of approximations and parameters derived from experimental data to simplify the calculations. rhhz.netnih.gov
A comparative analysis of DFT and semi-empirical methods for studying reactions of this compound would highlight the trade-off between accuracy and computational efficiency.
Accuracy: For many organic reactions, DFT methods, particularly with hybrid functionals like B3LYP, generally provide results in better agreement with experimental data than semi-empirical methods. The mean absolute errors in calculated heats of formation, for example, are typically lower for DFT. researchgate.net However, modern semi-empirical methods with specific parameterizations, such as PM6, have shown improved performance and can provide qualitatively correct descriptions of reaction pathways and geometries. nih.gov For instance, a study comparing PM6 and AM1 with DFT for predicting reaction barriers found that PM6 had a lower initial mean absolute error. nih.gov
Computational Cost: The primary advantage of semi-empirical methods is their speed. They can be several orders of magnitude faster than DFT calculations, allowing for the study of larger molecular systems or for performing molecular dynamics simulations over longer timescales. nih.gov
Applications: Due to their speed, semi-empirical methods are well-suited for initial explorations of a potential energy surface, identifying potential reaction pathways that can then be studied in more detail using higher-level DFT or ab initio methods. They are also valuable in the context of quantitative structure-activity relationship (QSAR) studies and in synergistic approaches with machine learning to predict reaction barriers with high accuracy and speed. nih.gov
The following table provides a general comparison of DFT and semi-empirical methods for the computational study of organic reactions.
| Feature | Density Functional Theory (DFT) | Semi-Empirical Methods (e.g., AM1, PM6) |
| Theoretical Basis | Based on electron density, includes electron correlation. | Based on Hartree-Fock with approximations and parameters. |
| Accuracy | Generally high for geometries, energies, and reaction barriers. | Lower than DFT, but can be good for certain systems. |
| Computational Cost | High, scales poorly with system size. | Low, much faster than DFT. |
| Parameterization | Relies on the choice of functional and basis set. | Heavily parameterized from experimental or ab initio data. |
| Typical Use Cases | Detailed mechanistic studies, accurate energy calculations. | High-throughput screening, initial PES exploration, QSAR. |
Applications of 3 Bromocyclopent 2 En 1 One in Complex Molecule Synthesis and Chemical Biology Research
The vinyl halide and enone functionalities within 3-bromocyclopent-2-en-1-one render it a versatile and highly reactive building block in synthetic organic chemistry. Its utility spans the total synthesis of complex natural products to the creation of diverse molecular scaffolds for medicinal and materials science research.
Future Research Directions and Perspectives
Exploration of Unprecedented Reactivity Modes and Catalytic Transformations
The inherent reactivity of the vinyl bromide and enone functionalities within 3-bromocyclopent-2-en-1-one presents a rich landscape for discovering new chemical transformations. Future investigations are expected to delve into previously unexplored reactivity modes, moving beyond its traditional role as a simple electrophile. A significant area of interest will be its participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C3 position. Additionally, exploring its potential in various cycloaddition reactions could open doors to the synthesis of complex polycyclic frameworks. The unique electronic properties of the molecule also make it a candidate for radical-mediated transformations, a rapidly growing field in organic synthesis.
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
The use of advanced computational tools, such as Density Functional Theory (DFT), is set to revolutionize the way chemists approach the synthesis and reactivity of this compound. These theoretical models can provide deep insights into reaction mechanisms, allowing for the prediction of product outcomes and the rational design of more efficient synthetic routes. By simulating reaction pathways and transition states, researchers can identify optimal reaction conditions and catalysts, thereby reducing the need for extensive empirical screening. This predictive power will accelerate the discovery of novel transformations and facilitate the development of highly selective and efficient synthetic methods.
Integration of this compound into Emerging Areas of Chemical Synthesis
The unique structural features of this compound make it an ideal candidate for integration into several emerging and powerful areas of modern chemical synthesis.
Cascade Reactions: The multiple reactive sites within the molecule could be strategically exploited in cascade reactions, where a single event triggers a series of subsequent transformations to rapidly build molecular complexity. For instance, a reaction initiated at the vinyl bromide moiety could be followed by an intramolecular cyclization involving the enone system. The development of such cascade processes would offer a highly efficient means of constructing intricate molecular architectures from a simple starting material. Research into catalytic access to (2-bromocyclopent-2-en-1-yl)phenols highlights the potential for cascade reactions involving related structures.
Photoredox Catalysis: The field of photoredox catalysis, which utilizes visible light to drive chemical reactions, offers exciting possibilities for the functionalization of this compound. The vinyl bromide group is a known participant in photoredox-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Future research will likely focus on developing novel photoredox-catalyzed methods for the arylation, alkylation, and amination of this versatile building block, providing access to a diverse range of derivatives.
Flow Chemistry: The translation of synthetic routes for this compound and its derivatives into continuous flow systems presents a significant opportunity for process optimization and scalability. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. Developing robust and efficient flow-based syntheses will be crucial for the large-scale production of this important intermediate and its downstream products.
Q & A
Q. What are the recommended synthetic routes for 3-Bromocyclopent-2-en-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound typically involves bromination of cyclopentenone derivatives. Key steps include:
- Electrophilic Bromination : Using reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride under controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is critical for isolating the product.
- Optimization : Adjusting stoichiometry (e.g., 1.1 equivalents of brominating agent) and reaction time (monitored via TLC) can improve yields. For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : H NMR will show characteristic deshielded vinyl protons (δ 5.5–6.5 ppm) and a ketone carbonyl signal (δ 200–220 ppm in C NMR). The bromine atom induces splitting patterns due to coupling with adjacent protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHBrO, MW 161.0). Fragmentation patterns should align with loss of Br (Δm/z ≈ 79/81) .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm) and C-Br vibration (~550 cm) validate functional groups .
Advanced Research Questions
Q. How can regioselectivity and stereochemical outcomes be controlled during functionalization reactions of this compound?
- Methodological Answer : Regioselectivity in reactions such as nucleophilic additions or cross-couplings depends on:
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., ketone) direct nucleophiles to the β-position. Computational modeling (DFT) can predict reactive sites .
- Catalytic Systems : Palladium catalysts with bulky ligands (e.g., SPhos) favor Suzuki-Miyaura couplings at the α-position by reducing steric hindrance .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for specific pathways. Experimental validation via kinetic studies is recommended .
Q. How should researchers address contradictions in reported reaction activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Use HPLC or GC-MS to identify side products (e.g., di-brominated derivatives) that may skew reactivity assessments .
- Condition Variability : Replicate experiments under standardized conditions (e.g., solvent purity, temperature gradients <±2°C).
- Data Triangulation : Combine kinetic data, computational simulations (e.g., transition state analysis), and spectroscopic monitoring to resolve mechanistic ambiguities .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate predictions with in vitro assays .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data. Ensure training datasets include structurally diverse analogs .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, metabolic stability) to prioritize candidates for synthesis .
Methodological Notes
- Safety and Handling : Always use fume hoods and PPE (gloves, goggles) due to the compound’s lachrymatory properties. Refer to SDS guidelines for spill management .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously. Peer-reviewed protocols from journals like JOC or Organic Process Research & Development are preferred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
